8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
Description
This compound belongs to the triazatricyclo[7.4.0.0³⁷]trideca-diene-trione family, characterized by a complex polycyclic framework with fused oxa- and triaza-rings. The structure features a 2,4-dimethoxyphenyl substituent at the 8-position and a propyl group at the 13-position. Key functional groups include methoxy substituents, a propyl chain, and multiple carbonyl groups within the tricyclic core.
Properties
IUPAC Name |
8-(2,4-dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-4-7-23-17-16(18(24)22-20(23)26)14(15-12(21-17)9-29-19(15)25)11-6-5-10(27-2)8-13(11)28-3/h5-6,8,14,21H,4,7,9H2,1-3H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEXCTXOMGIJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=C(C=C(C=C4)OC)OC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound belongs to a class of triazatricyclo compounds characterized by their unique tricyclic structure and the presence of multiple functional groups that may influence their biological interactions. The chemical formula can be represented as:
Structural Features
- Dimethoxyphenyl Group : The presence of the 2,4-dimethoxyphenyl moiety may enhance lipophilicity and facilitate interaction with biological targets.
- Triazatricyclo Framework : This framework is known for its potential to form stable complexes with various biomolecules.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study evaluating related triazole derivatives showed promising results against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds ranged from 20 to 50 μM depending on the specific structural modifications made to the parent compound .
The proposed mechanisms through which this compound may exert its anticancer effects include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
Other Biological Activities
Preliminary studies suggest that this compound may also possess:
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Certain nitrogen-rich heterocycles are known to modulate inflammatory pathways, which could be relevant for therapeutic applications in inflammatory diseases.
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of triazole derivatives based on the core structure of 8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa compounds. The synthesized derivatives were evaluated for their cytotoxicity using an MTT assay against various cancer cell lines. The results indicated that modifications in the side chains significantly influenced the biological activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 25 |
| Compound B | MCF-7 | 30 |
| Compound C | A549 | 45 |
This study highlighted that the introduction of different substituents could enhance or diminish anticancer activity .
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism of action for related triazole compounds. It was found that these compounds could inhibit key enzymes involved in DNA replication and repair processes, thereby leading to increased apoptosis in tumor cells .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural analogs differ primarily in alkyl chain length, aryl substituents, and heteroatom arrangement. A comparative analysis is summarized below:
Table 1: Structural and Molecular Comparison
Impact of Substituents on Properties
- Aryl Substituents : The 2,4-dimethoxyphenyl group provides moderate electron-donating effects, whereas the 3,4,5-trimethoxyphenyl analog () offers stronger steric and electronic modulation, which may influence binding affinity in biological targets .
- Heteroatom Variation : Replacing the 5-oxa group with 8-thia (as in ) introduces sulfur, altering electronic properties (e.g., polarizability) and metabolic stability .
Functional Group Interactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
